N-Cyclopropylazetidine-3-sulfonamide;hydrochloride
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Overview
Description
N-Cyclopropylazetidine-3-sulfonamide;hydrochloride: is a chemical compound with the molecular formula C6H13ClN2O2S and a molecular weight of 212.7 g/mol . It is a hydrochloride salt form of N-cyclopropylazetidine-3-sulfonamide, which is characterized by the presence of a cyclopropyl group attached to an azetidine ring, and a sulfonamide functional group. This compound is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylazetidine-3-sulfonamide;hydrochloride involves the reaction of cyclopropylamine with azetidine-3-sulfonyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at a low temperature to ensure the formation of the desired product. The resulting N-cyclopropylazetidine-3-sulfonamide is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylazetidine-3-sulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with new functional groups replacing the sulfonamide.
Scientific Research Applications
N-cyclopropylazetidine-3-sulfonamide;hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-cyclopropylazetidine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their active sites. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Azetidine-3-sulfonamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropylamine: Contains the cyclopropyl group but lacks the azetidine and sulfonamide functionalities.
Sulfanilamide: A well-known sulfonamide antibiotic with a different structural framework.
Uniqueness: N-cyclopropylazetidine-3-sulfonamide;hydrochloride is unique due to the combination of the cyclopropyl group, azetidine ring, and sulfonamide functionality. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds .
Properties
IUPAC Name |
N-cyclopropylazetidine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S.ClH/c9-11(10,6-3-7-4-6)8-5-1-2-5;/h5-8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIBREFWQZGTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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